molecular formula C7H11NO2 B3121879 alpha,3-Dimethylisoxazole-5-ethanol CAS No. 296240-54-5

alpha,3-Dimethylisoxazole-5-ethanol

Cat. No. B3121879
CAS RN: 296240-54-5
M. Wt: 141.17 g/mol
InChI Key: HXTYDQUEZYJCNE-UHFFFAOYSA-N
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Description

Alpha,3-Dimethylisoxazole-5-ethanol is a chemical compound with the molecular formula C7H11NO2 . It contains 21 bonds in total, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Isoxazole .


Synthesis Analysis

Isoxazole derivatives, such as this compound, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 atoms in total, including 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Isoxazole .


Physical And Chemical Properties Analysis

This compound is a liquid with a light yellow appearance . It has a flash point of 31 °C / 87.8 °F .

Safety and Hazards

Alpha,3-Dimethylisoxazole-5-ethanol is flammable and its vapors can catch fire when exposed to an ignition source . It is harmful by ingestion, inhalation, or by skin absorption . Inhaling its vapors can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

The future directions of research on alpha,3-Dimethylisoxazole-5-ethanol and similar compounds could involve the development of more efficient, catalyst-free, and eco-friendly synthetic routes . Additionally, further exploration of their biological activities and potential therapeutic applications could be beneficial .

properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-3-7(10-8-5)4-6(2)9/h3,6,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYDQUEZYJCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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